![molecular formula C13H22N6O7 B609870 PD-1-IN-17 CAS No. 1673560-66-1](/img/structure/B609870.png)
PD-1-IN-17
Descripción general
Descripción
PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
PD-1 y su receptor, PD-L1, son proteínas esenciales del punto de control inmunitario que controlan negativamente el equilibrio y la función de la actividad inmunológica de las células T {svg_1}. Los anticuerpos terapéuticos dirigidos a la vía PD-1/PD-L1 se han aplicado ampliamente al tratamiento del cáncer en la práctica clínica y han mostrado un gran potencial {svg_2}. Estos anticuerpos se han aplicado ampliamente a casos de melanoma, cáncer de pulmón, linfoma, cáncer de hígado, cáncer colorrectal, cáncer urotelial, carcinoma de células escamosas de cabeza y cuello, cáncer cervical, cáncer de riñón, cáncer de estómago y cáncer de mama {svg_3}.
Terapia combinada
Se ha propuesto la terapia combinada con otros tratamientos estándar, como quimioterapia, radioterapia, terapia dirigida, terapia antiangiogénica, otras inmunoterapias e incluso control de la dieta, para resolver las limitaciones del tratamiento anti-PD-1/PD-L1 {svg_4}. Este enfoque tiene como objetivo mejorar la tasa de respuesta y el tiempo de supervivencia de los pacientes con cáncer {svg_5}.
Regulación de PD-L1
La regulación a la baja de la expresión de PD-L1 en el microambiente tumoral (TME) a través de métodos farmacológicos o de regulación genética mejora la eficacia del tratamiento anti-PD-1/PD-L1 {svg_6}. Sorprendentemente, estudios preclínicos recientes han demostrado que la regulación al alza de PD-L1 en el TME también mejora la respuesta y la eficacia del bloqueo del punto de control inmunitario {svg_7}.
Modulación del sistema inmunitario
La vía PD-1/PD-L1 inhibe el efecto anticancerígeno de las células T en el TME, lo que a su vez regula los niveles de expresión de PD-1 y PD-L1 a través de múltiples mecanismos {svg_8}. Esta modulación es crucial para mantener el equilibrio del sistema inmunitario.
Interacciones del dominio transmembrana
PD-1 y sus ligandos forman dímeros como consecuencia de las interacciones del dominio transmembrana {svg_9}. La propensión a la dimerización se correlaciona con la capacidad de PD-1 para inhibir las respuestas inmunitarias, la inmunidad antitumoral, la función de las células T citotóxicas y la destrucción autoinmune de tejidos {svg_10}.
Tratamiento de enfermedades autoinmunitarias
Dado el papel de PD-1 en la modulación del sistema inmunitario, los agonistas del receptor pueden desempeñar un papel en el tratamiento de enfermedades autoinmunitarias {svg_11}. Al mejorar el efecto inhibitorio de PD-1 sobre las células T, puede ser posible reducir la respuesta inmunitaria hiperactiva que se observa en las afecciones autoinmunitarias {svg_12}.
Mecanismo De Acción
Target of Action
PD-1-IN-17, also known as PD1-IN-1 or this compound free base, is an inhibitor of the programmed cell death-1 (PD-1) receptor . PD-1 is a common immunosuppressive member on the surface of T cells and plays an imperative part in downregulating the immune system and advancing self-tolerance .
Mode of Action
This compound interacts with its target, PD-1, and inhibits its function. Normally, PD-1 binds to its ligand, programmed cell death ligand 1 (PD-L1), which is overexpressed on the surface of malignant tumor cells. This binding inhibits the proliferation of PD-1-positive cells and participates in the immune evasion of tumors, leading to treatment failure . By inhibiting PD-1, this compound prevents this interaction, thereby enhancing the immune response against tumor cells .
Biochemical Pathways
The PD-1/PD-L1 pathway is a key player in the immune response. When PD-1 on immune cells interacts with PD-L1 on tumor cells, it sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . By inhibiting PD-1, this compound disrupts this interaction, thereby enhancing the immune response against tumor cells .
Pharmacokinetics
The pharmacokinetics of immune checkpoint inhibitors, including those targeting pd-1, are subject to target-mediated drug disposition and time-varying drug clearance
Direcciones Futuras
The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?
A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].
Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?
A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.
Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?
A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.
Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?
A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].
Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?
A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.